Home > Products > Screening Compounds P43136 > Flortanidazole F-18
Flortanidazole F-18 - 1070878-86-2

Flortanidazole F-18

Catalog Number: EVT-1596069
CAS Number: 1070878-86-2
Molecular Formula: C9H11FN6O3
Molecular Weight: 269.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flortanidazole F-18, a radiolabeled compound, is primarily utilized in positron emission tomography (PET) imaging to detect hypoxic regions within tumors. This compound is a derivative of 2-nitroimidazole, which has been extensively studied for its ability to selectively accumulate in hypoxic tissues, making it a valuable tool in oncology for assessing tumor microenvironments. The synthesis and application of Flortanidazole F-18 represent significant advancements in cancer imaging and treatment planning.

Source

Flortanidazole F-18 is synthesized from its precursor using fluorine-18, a radioactive isotope with a half-life of approximately 109.77 minutes. This isotope is produced in cyclotrons and is crucial for PET imaging due to its favorable physical properties, including low positron energy which enhances spatial resolution during imaging . The compound is primarily sourced from automated synthesis modules designed for radiopharmaceutical production.

Classification

Flortanidazole F-18 falls under the category of radiopharmaceuticals. It is classified as a hypoxia tracer, specifically a member of the 2-nitroimidazole family, which are known for their selective accumulation in hypoxic tissues. This classification highlights its application in cancer diagnostics, particularly in evaluating tumor response to therapies.

Synthesis Analysis

Methods

The synthesis of Flortanidazole F-18 involves several key steps:

  1. Preparation of the Precursor: The precursor for Flortanidazole is synthesized through standard organic chemistry techniques involving 2-nitroimidazole derivatives.
  2. Radiolabeling: The radiolabeling process typically employs an automated synthesis module where azeotropically dried potassium fluoride labeled with fluorine-18 reacts with the precursor in a solvent mixture (usually t-butanol and acetonitrile) at elevated temperatures (around 110°C) for approximately six minutes .
  3. Purification: After the labeling reaction, purification is performed using high-pressure liquid chromatography (HPLC) to isolate Flortanidazole F-18 from unreacted precursors and by-products. The final product is typically obtained with a radiochemical purity exceeding 95% and a decay-corrected yield around 47% .

Technical Details

The entire synthesis process can be completed in about 90 minutes, making it suitable for clinical applications where timely administration of the radiopharmaceutical is critical. The use of automated systems enhances reproducibility and safety during the synthesis process.

Molecular Structure Analysis

Structure

Flortanidazole F-18 has a molecular structure characterized by the presence of a nitroimidazole group, which is crucial for its biological activity. The specific arrangement allows for the selective reduction under hypoxic conditions, leading to the formation of reactive metabolites that bind to cellular macromolecules.

Data

  • Molecular Formula: C8_{8}H8_{8}F18_{18}N4_{4}O2_{2}
  • Molecular Weight: Approximately 240 g/mol
  • Radiochemical Purity: >95%
  • Radiochemical Yield: 47% ± 5% (decay-corrected)
Chemical Reactions Analysis

Reactions

Flortanidazole F-18 undergoes several important chemical reactions post-administration:

  1. Reduction Reaction: Under hypoxic conditions, Flortanidazole F-18 is reduced intracellularly to form various metabolites that can covalently bind to proteins and nucleic acids, which facilitates imaging of hypoxic tissues.
  2. Binding Mechanism: The reduced forms of Flortanidazole F-18 exhibit higher affinity for binding to macromolecules within tumor cells, allowing for enhanced visualization during PET scans.

Technical Details

The detection capabilities of Flortanidazole F-18 are enhanced by its ability to differentiate between chronic and acute hypoxia based on the metabolic activity observed in tumor cells .

Mechanism of Action

Process

The mechanism of action begins with the administration of Flortanidazole F-18 into the bloodstream. Once administered:

  1. Tumor Uptake: The compound preferentially accumulates in areas with low oxygen levels (hypoxia).
  2. Intracellular Reduction: Inside hypoxic cells, Flortanidazole undergoes reduction reactions that convert it into reactive metabolites.
  3. Macromolecule Binding: These metabolites then bind to cellular proteins and nucleic acids, which can be detected through PET imaging due to their radioactive properties.

Data

Studies have shown that tumors exhibiting higher uptake levels of Flortanidazole F-18 correlate with poorer responses to radiotherapy, providing critical information for treatment planning .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Flortanidazole F-18 demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts preferentially under reducing conditions typical of hypoxic environments.

Relevant analyses indicate that these properties contribute significantly to its effectiveness as a hypoxia tracer in clinical settings.

Applications

Flortanidazole F-18 has several important applications:

  1. Oncology Imaging: It is primarily used in PET scans to visualize tumor hypoxia, aiding in diagnosis and treatment planning.
  2. Prognostic Indicator: Higher uptake levels of Flortanidazole F-18 are associated with poor prognostic outcomes in cancer patients undergoing therapy .
  3. Research Tool: Beyond clinical applications, it serves as a valuable tool in research settings focused on understanding tumor biology and treatment resistance mechanisms.
Mechanistic Foundations of Flortanidazole F-18 in Hypoxia Imaging

Biochemical Mechanisms of Hypoxia-Specific Retention

Flortanidazole F-18 (¹⁸F-HX4) is a 2-nitroimidazole-based radiopharmaceutical engineered for selective accumulation in hypoxic tissues. Its retention mechanism hinges on intracellular bioreduction: in oxygen-deficient environments (<5 mmHg O₂), the nitro group (NO₂) undergoes single-electron reduction via cellular reductases, forming a nitro radical anion (R-NO₂•⁻). Under normoxia, this intermediate is rapidly reoxidized by molecular oxygen, permitting tracer efflux. In hypoxia, however, further reduction generates highly reactive nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives that covalently bind to intracellular macromolecules (e.g., proteins, DNA), trapping the tracer irreversibly [2] [4]. This oxygen-dependent "entrapment" allows spatial mapping of hypoxic regions via positron emission tomography (PET).

Table 1: Structural and Functional Attributes of Flortanidazole F-18

PropertyValueBiological Significance
Molecular FormulaC₉H₁₁F¹⁸N₆O₃Determines metabolic stability & clearance
Molecular Weight269.223 g/molInfluences tissue permeability
Nitroimidazole Moiety2-NitroimidazoleEnables hypoxia-selective reduction
Primary MechanismCovalent macromolecular bindingCauses intracellular retention in hypoxia
StereochemistryRacemic mixtureAfflicts binding kinetics; (R)-enantiomer preferred

Role of Nitroimidazole Reductase Pathways in Tracer Activation

The bioreductive activation of Flortanidazole F-18 is governed by enzymatic cascades involving NADPH-dependent nitroreductases, particularly cytochrome P450 oxidoreductase (POR) and NADPH:cytochrome c reductase. These enzymes catalyze the stepwise reduction of the nitro group:

  • Initial reduction: NO₂ → NO₂•⁻ (nitro radical anion)
  • Further reduction: NO₂•⁻ → NO (nitroso) → NHOH (hydroxylamine)The hydroxylamine intermediate forms electrophilic nitrenium ions (R-N⁺), which react with nucleophilic sites (-SH, -NH₂) on proteins/amino acids, generating stable adducts. Crucially, this process is oxygen-sensitive; elevated pO₂ (>10 mmHg) halts reduction at the radical anion stage, enabling tracer washout [4] [10]. Studies confirm that pharmacological inhibition of reductases diminishes Flortanidazole retention, validating enzyme-dependence [2].

Pharmacokinetic Dynamics: Lipophilicity vs. Hydrophilicity Trade-offs

Flortanidazole F-18 exhibits optimized balanced lipophilicity (log P ≈ 0.5), strategically positioned between lipophilic tracers (e.g., ¹⁸F-FMISO, log P = 1.9) and hydrophilic analogs (e.g., ¹⁸F-FAZA, log P = -1.3). This balance governs its:

  • Tissue penetration: Moderate lipophilicity ensures efficient passive diffusion across cellular membranes.
  • Clearance kinetics: Rapid renal excretion due to moderate hydrophilicity reduces background signal, enhancing tumor-to-background contrast.
  • Imaging time window: Peak tumor-to-blood ratio (TBR) is achieved at 3–4 hours post-injection, earlier than ¹⁸F-FMISO (6 hours) but later than ¹⁸F-FAZA (2 hours) [9].

Table 2: Pharmacokinetic Comparison of Hypoxia PET Tracers

Tracerlog POptimal Scan Time (h)TBR MaxKey Clearance Route
¹⁸F-Flortanidazole0.53–47.2 ± 0.7Renal
¹⁸F-FMISO1.969.0 ± 0.8Hepatic/Renal
¹⁸F-FAZA-1.324.0 ± 0.5Renal
⁶⁴Cu-ATSM0.81–2VariableHepatobiliary

Data adapted from comparative preclinical studies [9] [10].

Oxygen-Dependent Binding Kinetics to Intracellular Macromolecules

The binding kinetics of Flortanidazole F-18 are nonlinearly inversely proportional to tissue oxygen concentration (pO₂). Key features include:

  • O₂ threshold effect: Significant tracer retention initiates below pO₂ ≤ 10 mmHg, with maximal binding occurring at pO₂ ≤ 2 mmHg [4].
  • Reversibility: In dynamic hypoxia models (e.g., transient reperfusion), tracer bound via reversible intermediates (radical anions) washes out if reoxygenation occurs within 30–60 minutes, while covalently bound fractions persist [2].
  • Quantifiable hypoxia metrics: The tumor-to-background ratio (TBR) and hypoxic volume (HV) derived from PET scans correlate with immunohistochemical hypoxia markers (e.g., HIF-1α, CA-IX) and predict therapeutic resistance. For instance, in NSCLC xenografts, baseline TBR of 3.21 ± 0.13 predicted radiotherapy failure (P = 0.0004) [2].

Flortanidazole’s binding is thus a graded function of oxygen tension, enabling it to distinguish normoxia, moderate hypoxia, and severe hypoxia, critical for dose-painting in radiotherapy [6] [9].

Properties

CAS Number

1070878-86-2

Product Name

Flortanidazole F-18

IUPAC Name

3-(18F)fluoranyl-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol

Molecular Formula

C9H11FN6O3

Molecular Weight

269.22 g/mol

InChI

InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2/i10-1

InChI Key

ZSSPATINHRVRTN-LMANFOLPSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)CF

Synonyms

(18F)HX4
3-(18F)fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol
3-fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)CF

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)C[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.